4-(Tributylstannyl)pyridine

Overview

Description

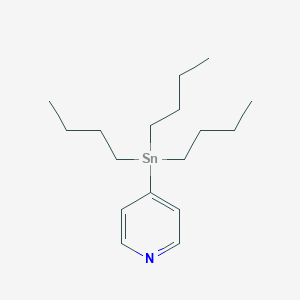

Structure and Properties 4-(Tributylstannyl)pyridine (CAS: 124252-41-1) is an organotin compound with the molecular formula C₁₇H₃₁NSn and a molecular weight of 368.14 g/mol . It features a pyridine ring substituted at the 4-position with a tributylstannyl group (–Sn(C₄H₉)₃), which confers unique reactivity in cross-coupling reactions. The stannyl moiety acts as a Lewis acid, enabling electron-deficient coordination to transition metals, a critical feature in catalytic applications .

Synthesis

The compound is synthesized via stereocontrolled cycloaddition of allylstannanes with imines under protic acid conditions (e.g., methanesulfonic acid) at low temperatures (-78°C). This method yields 4-(tributylstannyl)pyrrolidine intermediates, which can undergo further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Tributylstannyl)pyridine can be synthesized through various methods. One common method involves the reaction of pyridine with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires precise control of temperature and pressure to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Nucleophiles: Such as halides and organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in a Stille coupling reaction, the product is typically a biaryl compound .

Scientific Research Applications

4-(Tributylstannyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)pyridine in chemical reactions involves the formation of a reactive intermediate that can undergo further transformations. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the stannyl group and the nucleophile . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs

Research Findings

- Synthetic Efficiency: The cycloaddition synthesis of 4-(Tributylstannyl)pyrrolidine-2-carboxylates achieves 82% yield under optimized conditions (-78°C, MsOH), outperforming analogous routes for 2-substituted stannylpyridines (<70% yield) . Solvent Effects: Stille couplings with 2-(tributylstannyl)pyridine in THF yield solvatochromic pyrimidines with emission λmax shifts >100 nm, a property less pronounced in 4-substituted analogs .

Catalytic Versatility :

- This compound enables one-pot syntheses of heterocyclic drugs (e.g., raloxifene derivatives), whereas bis-stannyl analogs (e.g., 4-Fluoro-3,5-bis(tributylstannyl)pyridine) are preferred for dendritic polymer backbones .

Biological Activity

4-(Tributylstannyl)pyridine is an organotin compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the tributyltin group (SnBu₃) in conjunction with the pyridine moiety allows for diverse reactivity patterns, making it a valuable intermediate in various synthetic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological concerns, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₃₁NSn, characterized by a pyridine ring substituted at the 4-position with a tributyltin group. The structure can be represented as follows:

The tributyltin moiety imparts significant lipophilicity, which influences the compound's bioavailability and interaction with biological systems.

Antimicrobial Properties

Research indicates that organotin compounds, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that organotin derivatives possess significant antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. One study demonstrated that this compound exhibits selective cytotoxicity against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production has been implicated in its anticancer activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Organotin compounds can inhibit key enzymes involved in cellular processes, such as protein kinases and phosphatases.

- Interference with Cell Signaling : The compound may disrupt signaling pathways associated with cell proliferation and survival.

- Induction of Oxidative Stress : Increased ROS levels can lead to oxidative damage in cells, contributing to cytotoxic effects.

Toxicological Concerns

Despite its potential therapeutic benefits, this compound poses significant toxicological risks. Organotin compounds are known to be toxic to both humans and aquatic organisms. Acute toxicity studies have classified them as irritants and environmental hazards . The tributyltin moiety is particularly concerning due to its persistence in the environment and bioaccumulation potential.

Summary of Biological Activities

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-4-(tributylstannyl)pyridine | Methyl and tributylstannyl groups | Similar synthetic pathways |

| 5-Methyl-2-(tributylstannyl)pyridine | Methyl group at the 5th position | Different reactivity patterns |

| Tributyl(3-pyridyl)tin | Pyridyl group instead of methyl | Primarily used in agricultural applications |

Case Study 1: Antifungal Activity

In a controlled study assessing the antifungal efficacy of various organotin compounds, this compound demonstrated significant inhibitory activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antifungal agents, indicating its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of organotin derivatives revealed that this compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with this compound, supporting its role as a potential chemotherapeutic agent .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 4-(tributylstannyl)pyridine for Stille coupling applications?

- Methodological Answer : The Stille coupling reaction typically employs tributylstannyl derivatives as nucleophiles. For this compound, synthesis often starts with halogenated pyridine precursors (e.g., 4-bromopyridine). A Pd-catalyzed coupling with hexabutylditin (Bu₃Sn-SnBu₃) under inert conditions (e.g., N₂ atmosphere) is effective. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ for enhanced stability .

- Solvent optimization : Use anhydrous THF or DMF to prevent side reactions.

- Purification : Column chromatography with hexane/EtOAC gradients (0–10%) isolates the product .

- Validation : Monitor reaction progress via TLC and confirm purity using ¹H/¹³C NMR, noting characteristic Sn-C coupling signals (δ 0.8–1.6 ppm for butyl groups) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Organotin compounds are toxic and require stringent precautions:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under N₂, away from oxidizers and moisture .

- Emergency response : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Identify butyltin signals (e.g., ¹H NMR: δ 0.8–1.6 ppm; ¹¹⁹Sn NMR: δ −100 to −200 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.17) and isotopic patterns for Sn (natural abundance: 8.6% ¹²⁰Sn) .

- Elemental analysis : Validate C, H, N, and Sn content (±0.4% theoretical) .

Advanced Questions

Q. How do substituents on the pyridine ring influence the reactivity of tributylstannyl derivatives in cross-coupling reactions?

- Methodological Answer : Substituents alter electronic and steric properties:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the Sn center, accelerating transmetallation but risking protodestannylation. Example: 3-Fluoro-4-(tributylstannyl)pyridine shows faster coupling than unsubstituted analogs .

- Steric hindrance : Bulky groups (e.g., 2-methyl) reduce coupling efficiency due to hindered Pd coordination. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate this .

Q. What strategies resolve contradictions in reported yields for Stille couplings using this compound?

- Methodological Answer : Discrepancies often arise from:

- Oxygen sensitivity : Trace O₂ oxidizes Pd⁰ to inactive PdO. Replicate high-yield protocols using rigorously degassed solvents and Schlenk techniques .

- Catalyst poisoning : Thiophilic impurities (e.g., S-containing solvents) deactivate Pd. Pre-purify starting materials via silica gel filtration .

- Data normalization : Report yields relative to internal standards (e.g., mesitylene) to account for volatilization losses .

Q. How can this compound be functionalized post-coupling for complex molecule synthesis?

- Methodological Answer : Post-Stille modifications include:

- Nitration : Treat with HNO₃/H₂SO₄ to introduce nitro groups at the pyridine 3-position, enabling downstream reduction to amines .

- Cross-metathesis : Use Grubbs catalysts to install vinyl groups (e.g., from ethylene derivatives) for conjugated systems .

- Protection/deprotection : Silyl ethers (e.g., TBS) protect hydroxyl groups during multi-step syntheses .

- Case study : Bipyraloxifene synthesis leverages Stille coupling followed by nucleophilic aromatic substitution (NAS) to attach a raloxifene moiety .

Properties

IUPAC Name |

tributyl(pyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPXPMBVGDXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371985 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124252-41-1 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.